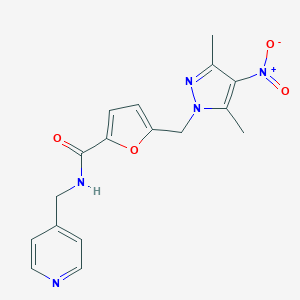![molecular formula C14H14BrN3O B214274 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214274.png)
2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound with potential therapeutic applications. It belongs to the class of tetrahydroisoquinoline derivatives, which have been extensively studied for their biological activities.
科学的研究の応用
2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications. It has been reported to have anticancer, antifungal, and anti-inflammatory activities. In particular, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi by disrupting the cell wall synthesis. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
作用機序
The mechanism of action of 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that its anticancer activity may be mediated through the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been suggested that its antifungal activity may be due to the inhibition of chitin synthase, an enzyme that is essential for the synthesis of the fungal cell wall. In addition, its anti-inflammatory activity may be related to the inhibition of the NF-κB pathway, a signaling pathway that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline have been investigated in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, which may lead to the inhibition of tumor growth. It has also been found to inhibit the growth of fungi by disrupting the cell wall synthesis. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, which may have therapeutic implications for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, antifungal, and anti-inflammatory activities, which may be useful for the development of new drugs. Moreover, its synthesis method is relatively simple and straightforward. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development.
将来の方向性
There are several future directions for the research on 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline. One of the directions is to investigate its potential as a new drug candidate for the treatment of cancer, fungal infections, and inflammatory diseases. Another direction is to elucidate its mechanism of action and identify its molecular targets. Moreover, it may be interesting to explore its structure-activity relationship and optimize its pharmacological properties. Finally, it may be worthwhile to investigate its potential as a molecular probe for the study of biological processes.
合成法
The synthesis of 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline has been reported in the literature. One of the methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the nitrogen atom of the tetrahydroisoquinoline ring, followed by elimination of hydrogen chloride to give the desired product.
特性
製品名 |
2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline |
|---|---|
分子式 |
C14H14BrN3O |
分子量 |
320.18 g/mol |
IUPAC名 |
(4-bromo-2-methylpyrazol-3-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C14H14BrN3O/c1-17-13(12(15)8-16-17)14(19)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3 |
InChIキー |
LYXFZVDDFOZPDO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCC3=CC=CC=C3C2 |
正規SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B214194.png)
![N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B214196.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B214197.png)



![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)

![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
